![molecular formula C6H7BrN4 B12554517 7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 187867-21-6](/img/structure/B12554517.png)
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with bromine in the presence of a base to introduce the bromine atom at the 7-position. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds, respectively .
Applications De Recherche Scientifique
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of novel materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in the development of kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the design of anticancer agents.
Uniqueness
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its bromine atom at the 7-position allows for further functionalization, making it a versatile building block in synthetic chemistry .
Propriétés
Numéro CAS |
187867-21-6 |
|---|---|
Formule moléculaire |
C6H7BrN4 |
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C6H7BrN4/c1-3-5(7)6-8-4(2)10-11(6)9-3/h9H,1-2H3 |
Clé InChI |
WUAVYYAHNCWVTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=NN2N1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
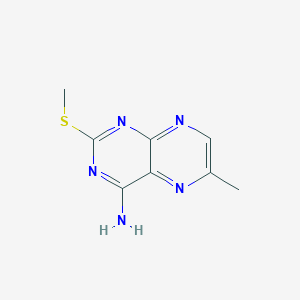
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
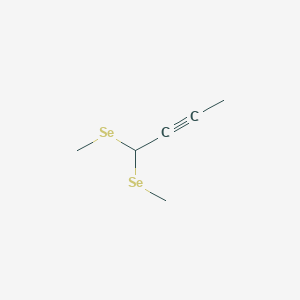
![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

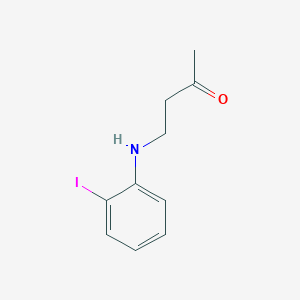
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
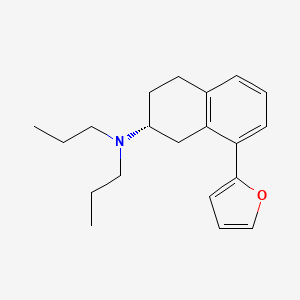
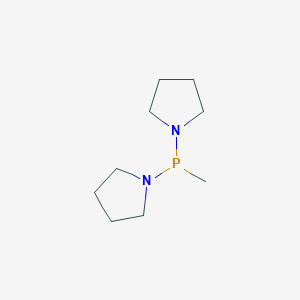
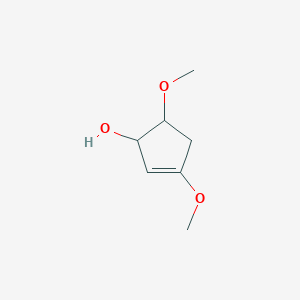
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
